molecular formula C19H15Cl2FN2OS B5986679 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

カタログ番号: B5986679
分子量: 409.3 g/mol
InChIキー: MRJBBNRSAAZWNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as CFTR inhibitor, is a chemical compound that has been widely studied in the field of scientific research. This compound has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

作用機序

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor works by inhibiting the activity of the this compound protein. This leads to an increase in the concentration of chloride ions in the cell, which can improve the function of the respiratory and digestive systems.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It increases the activity of this compound proteins, which can lead to an increase in the concentration of chloride ions in the cell. This can improve the hydration and clearance of mucus in the lungs, as well as the absorption of nutrients in the digestive system.

実験室実験の利点と制限

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has several advantages for lab experiments, including its ability to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It is also a highly specific inhibitor of this compound protein activity, which can reduce the risk of off-target effects. However, this compound inhibitor also has limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

将来の方向性

There are several future directions for the study of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor. These include:
1. Further studies to determine the long-term safety and efficacy of this compound inhibitor in treating cystic fibrosis.
2. Development of new this compound inhibitors with improved specificity and reduced toxicity.
3. Identification of new targets for the treatment of cystic fibrosis.
4. Studies to determine the potential of this compound inhibitor in treating other diseases that involve ion transport dysfunction.
5. Development of new delivery methods for this compound inhibitor to improve its bioavailability and reduce potential side effects.
Conclusion:
This compound inhibitor has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It works by inhibiting the activity of the this compound protein, which can improve the function of these systems. While this compound inhibitor has several advantages for lab experiments, further studies are needed to determine its long-term safety and efficacy. The future directions for the study of this compound inhibitor include the development of new inhibitors with improved specificity and reduced toxicity, as well as the identification of new targets for the treatment of cystic fibrosis.

合成法

The synthesis of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor involves several steps, including the reaction of 3-chloro-4-fluorobenzothiophene with potassium tert-butoxide, followed by the reaction with 3-chlorophenylpiperazine and then the reaction with phosgene. The final product is obtained after purification and isolation.

科学的研究の応用

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been extensively studied for its potential in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (this compound) gene, which leads to the production of faulty this compound proteins. This compound inhibitor has been shown to increase the activity of this compound proteins, which can improve the function of the respiratory and digestive systems in cystic fibrosis patients.

特性

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2OS/c20-12-3-1-4-13(11-12)23-7-9-24(10-8-23)19(25)18-17(21)16-14(22)5-2-6-15(16)26-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBBNRSAAZWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。